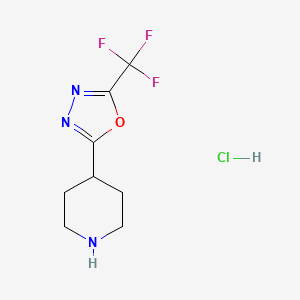
2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride
説明
The compound “2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride” is likely to be a synthetic organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The trifluoromethyl group is often used in drug design to improve stability and lipophilicity. The 1,3,4-oxadiazole ring is a heterocyclic compound, and it is also found in various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through a cyclization reaction. The trifluoromethyl group could be introduced using various methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and 1,3,4-oxadiazole rings, and the trifluoromethyl group. These functional groups could potentially engage in various interactions, such as hydrogen bonding or dipole-dipole interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could in turn influence properties such as solubility and stability .科学的研究の応用
- Application: This compound is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
- Method of Application: The compound is incorporated into the linker region of bifunctional protein degraders, which may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
- Results: The specific outcomes of using this compound in PROTAC development are not provided in the source .
- Application: This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Method of Application: The protocol involves a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- .
(2-(Piperidin-4-yl)phenyl)methanol hydrochloride
Protodeboronation of Pinacol Boronic Esters
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-piperidin-4-yl-5-(trifluoromethyl)-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-14-13-6(15-7)5-1-3-12-4-2-5;/h5,12H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAZOGIVWQFJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




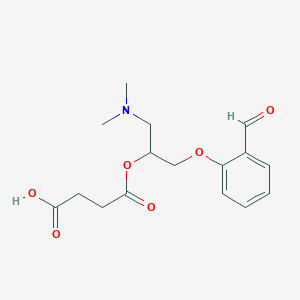
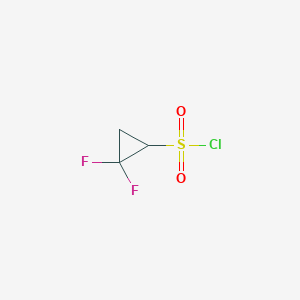
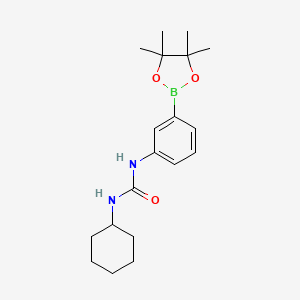
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)
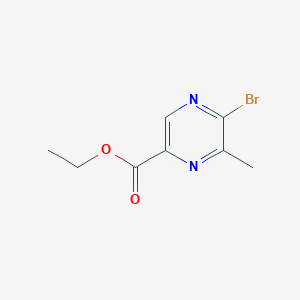
![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)
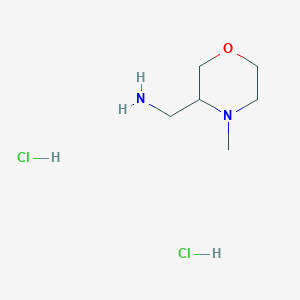
![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)
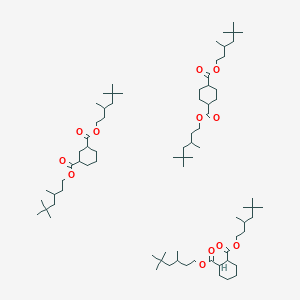
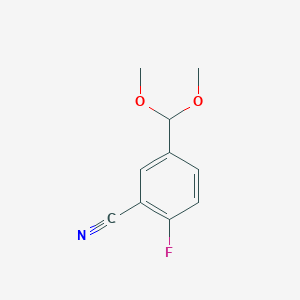
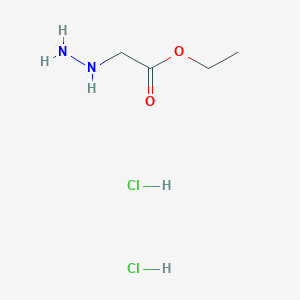
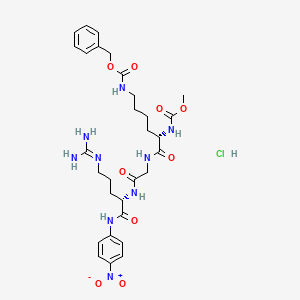
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)